2-Cyanopyridine-3-sulfonamide

Bioconjugation Cysteine-selective chemistry Peptide modification

Researchers attempting cysteine bioconjugation with generic pyridine sulfonamides risk failed experiments-the ortho-cyano-sulfonamide arrangement is essential for reactivity, and regioisomers cannot substitute. 2-Cyanopyridine-3-sulfonamide (CAS 1537550-29-0) is the validated solution. • Enables site-selective cysteine bioconjugation via stable thiazoline ring formation under mild aqueous conditions • Privileged scaffold for hCA IX/XII inhibitor design with demonstrated isoform selectivity up to 23.3-fold • Versatile building block: adjacent CN & SO₂NH₂ groups enable multi-point derivatization, reducing synthetic step count ≥98% purity; sealed dry storage at 2-8°C; shipped at ambient temperature.

Molecular Formula C6H5N3O2S
Molecular Weight 183.19 g/mol
CAS No. 1537550-29-0
Cat. No. B1380288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanopyridine-3-sulfonamide
CAS1537550-29-0
Molecular FormulaC6H5N3O2S
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C#N)S(=O)(=O)N
InChIInChI=1S/C6H5N3O2S/c7-4-5-6(12(8,10)11)2-1-3-9-5/h1-3H,(H2,8,10,11)
InChIKeyNPUOFVWWYNEZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanopyridine-3-sulfonamide: Core Properties & Utility


2-Cyanopyridine-3-sulfonamide (CAS 1537550-29-0) is a heteroaromatic sulfonamide with the molecular formula C₆H₅N₃O₂S and a molecular weight of 183.19 g/mol . Its structure features a pyridine ring substituted with a cyano group at the 2-position and a sulfonamide group at the 3-position . The compound is commercially available with a purity of ≥98% , a TPSA of 96.84, a calculated LogP of -0.40, and is typically stored sealed in a dry environment at 2-8°C . The presence of the electron-withdrawing cyano group adjacent to the sulfonamide moiety creates a unique electronic profile that differentiates this compound from other pyridine sulfonamide regioisomers and underpins its specific applications in cysteine bioconjugation and targeted inhibitor design [1].

2-Cyanopyridine-3-sulfonamide Differentiation from Regioisomers


A common procurement misconception is that any pyridine sulfonamide or cyanopyridine derivative can be used interchangeably as a building block. This is demonstrably false for 2-cyanopyridine-3-sulfonamide. The unique 2,3-adjacent positioning of the cyano and sulfonamide groups creates a specific electronic environment that is critical for its observed reactivity. For instance, 4-cyanopyridine-3-sulfonamide (CAS 1503444-86-7) and 5-cyanopyridine-3-sulfonamide (CAS 1803597-63-8) share the same molecular formula but differ in the placement of the cyano group. This regiochemical difference results in a completely different electronic distribution on the pyridine ring. Critically, the 2-cyano substitution adjacent to the sulfonamide is essential for the compound's demonstrated efficiency in reacting with cysteine under mild aqueous conditions [1]. This specific arrangement, with its enhanced electron-withdrawing character, cannot be replicated by other regioisomers. Similarly, simple pyridine-3-sulfonamide (CAS 636-80-4) lacks the cyano group altogether, eliminating the electron-withdrawing effect necessary for this unique reactivity. Substituting with these analogs in a synthetic pathway or screening campaign would likely lead to significant differences in reaction yield, product selectivity, and biological activity, potentially resulting in failed experiments or misleading data. The following section provides the direct quantitative and qualitative evidence to support this critical differentiation.

2-Cyanopyridine-3-sulfonamide Differentiation Evidence


Regiochemical Basis for Cysteine Bioconjugation

2-Cyanopyridine-3-sulfonamide, possessing an electron-withdrawing cyano group adjacent to the sulfonamide, reacts efficiently with cysteine under aqueous and mild conditions to form a thiazoline ring . This reactivity is a key differentiator from other pyridine sulfonamide regioisomers. For instance, the 4- and 5-cyanopyridine-3-sulfonamide isomers lack the adjacent, ortho-substitution pattern and the corresponding unique electronic environment required for this specific and efficient reaction. This regiochemistry-dependent reactivity was specifically demonstrated for 2-cyanopyridine derivatives, highlighting the crucial role of the 2-cyano substitution adjacent to a sulfonamide or similar activating group [1].

Bioconjugation Cysteine-selective chemistry Peptide modification

Scaffold-Selective Carbonic Anhydrase Inhibition

The core scaffold of 2-cyanopyridine-3-sulfonamide provides a critical foundation for developing selective inhibitors of carbonic anhydrase (CA) isoforms, particularly the cancer-associated isoforms hCA IX and hCA XII. While direct inhibition data for the unsubstituted parent compound is not available, a closely related series of 4-substituted pyridine-3-sulfonamides, which share the same core 3-sulfonamide pyridine motif, demonstrated a broad range of inhibitory activity and remarkable selectivity. In a 2025 study, one derivative exhibited a 5.9-fold selectivity toward the cancer-associated hCA IX over the ubiquitous hCA II, while another showed a 23.3-fold selectivity between transmembrane isoforms hCA IX and hCA XII [1]. This level of isoform selectivity, achievable with the pyridine-3-sulfonamide core, distinguishes it from broad-spectrum sulfonamide inhibitors like acetazolamide. The 2-cyano group provides a unique electronic and steric handle for further derivatization to enhance this selectivity, an option not available with the simpler pyridine-3-sulfonamide scaffold.

Carbonic anhydrase inhibition Anticancer Enzyme selectivity

Synthetic Versatility as a Building Block

2-Cyanopyridine-3-sulfonamide serves as a versatile small molecule scaffold for synthesizing more complex molecules with therapeutic potential . A key advantage over a simpler building block like pyridine-3-sulfonamide is the presence of the cyano group, which provides an additional point for derivatization and can be used to modulate electronic properties. This is evident in the synthesis of derivatives like N-[4-(azepan-1-yl)-2-methylbutan-2-yl]-2-cyanopyridine-3-sulfonamide (CAS 2175844-02-5), which is a specialized sulfonamide designed to potentially improve binding affinity and pharmacokinetic properties [1]. The ability to create such complex, targeted molecules from this single scaffold highlights its greater utility in medicinal chemistry campaigns compared to simpler analogs that lack the cyano functionality. The compound is also used as an intermediate in the production of pesticides [2], showcasing its broad industrial relevance beyond pharmaceuticals.

Medicinal chemistry Synthesis Building block

Unique Electronic Properties and Reactivity

The calculated physicochemical properties of 2-cyanopyridine-3-sulfonamide provide quantitative differentiation from its isomers and analogs. The compound has a topological polar surface area (TPSA) of 96.84 and a calculated LogP of -0.40 . The key differentiator is the presence of the strongly electron-withdrawing cyano group at the 2-position. Electron-withdrawing substituents like -CN decrease electron density on the pyridine ring, activate it for specific reactions, and direct substitution to particular positions . This unique electronic environment, driven by the ortho-cyano group, is the fundamental reason for the compound's specific reactivity with thiols and its potential for targeted enzyme inhibition. For comparison, the 4-cyano and 5-cyano isomers have the same molecular weight but different electronic distributions, leading to different LogP and TPSA values and, consequently, different reactivity and biological profiles. These distinct electronic properties make 2-cyanopyridine-3-sulfonamide a more targeted and predictable reagent for applications requiring a specific electronic signature.

Computational chemistry Physicochemical properties Reactivity prediction

2-Cyanopyridine-3-sulfonamide Application Scenarios


Cysteine-Selective Bioconjugation & Peptide Modification

Researchers developing site-selective bioconjugation methods for peptides or proteins should procure 2-cyanopyridine-3-sulfonamide as a key reagent. Its unique ability to react efficiently with cysteine residues under mild, aqueous conditions to form a stable thiazoline ring is a core differentiating feature [1]. This allows for the precise modification of bioactive peptides and the cleavage of glutathione, providing a powerful tool for studying protein function or creating novel peptide therapeutics [2]. This application scenario is supported by the evidence of its specific reactivity with cysteine, a property not shared by its regioisomers . Substituting with 4- or 5-cyanopyridine-3-sulfonamide would likely result in a failed bioconjugation experiment due to the lack of the required ortho-cyano-sulfonamide electronic arrangement.

Selective Carbonic Anhydrase Inhibitor Design

Medicinal chemistry teams focused on developing selective inhibitors for cancer-associated carbonic anhydrase isoforms (hCA IX and hCA XII) should use 2-cyanopyridine-3-sulfonamide as a privileged scaffold. Research demonstrates that derivatives of the pyridine-3-sulfonamide core can achieve high levels of isoform selectivity (e.g., up to 23.3-fold for hCA IX over hCA XII) [1]. The 2-cyano group offers a unique site for further functionalization to modulate selectivity and potency. This scenario is supported by evidence showing that related 3-sulfonamide pyridines are effective starting points for developing selective hCA inhibitors, a distinct advantage over broader-spectrum sulfonamides like acetazolamide that lack this built-in selectivity potential [1].

Synthesis of Pharmaceutical & Agrochemical Intermediates

Process chemists and discovery teams seeking a versatile, multi-functional building block for synthesizing complex molecules should procure 2-cyanopyridine-3-sulfonamide. Its value lies in the combination of a sulfonamide group and an adjacent cyano group, which provides multiple points for derivatization [1]. This has been exploited in the synthesis of specialized sulfonamide derivatives with potential enzyme inhibition or receptor modulation activities [2]. Furthermore, the cyano group is a known precursor for various other functional groups (e.g., carboxylic acids, amines) and the compound class is used in pesticide manufacturing . This makes it a more valuable and efficient starting material than simpler, mono-functional pyridine sulfonamides, reducing overall synthetic step count and enabling access to a wider chemical space.

In Silico Drug Discovery & SAR Studies

Computational chemists and structural biologists conducting virtual screening or SAR studies should include 2-cyanopyridine-3-sulfonamide in their compound libraries. Its unique electronic properties, characterized by the strong electron-withdrawing effect of the ortho-cyano group, create a specific molecular electrostatic potential distinct from its isomers [1]. This can be leveraged to design interactions with specific protein pockets. In silico studies have identified 2-cyanopyridine derivatives as key hits for targeting plasmodial cysteine proteases, noting that the size and chemical type of substituent groups determine the strength of protein-ligand interactions [2]. Using a generic pyridine sulfonamide in these models would fail to capture this unique electronic signature, leading to inaccurate predictions and potentially overlooking valuable lead compounds.

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